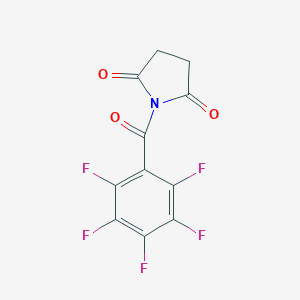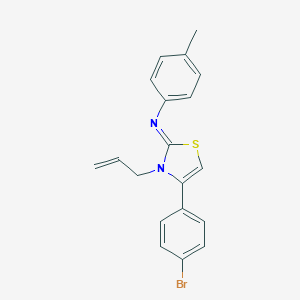
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The final step involves the condensation of the thiazole derivative with 4-methylaniline under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for alcohol formation.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is commonly used for the reduction of the bromophenyl group.
Major Products
The major products formed from these reactions include epoxides, alcohols, phenyl derivatives, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the allyl and methylaniline moieties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide group instead of the allyl and methylaniline groups.
Uniqueness
N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group enhances its ability to undergo various chemical transformations, while the methylaniline moiety contributes to its biological activity .
Propriétés
Formule moléculaire |
C19H17BrN2S |
|---|---|
Poids moléculaire |
385.3g/mol |
Nom IUPAC |
4-(4-bromophenyl)-N-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H17BrN2S/c1-3-12-22-18(15-6-8-16(20)9-7-15)13-23-19(22)21-17-10-4-14(2)5-11-17/h3-11,13H,1,12H2,2H3 |
Clé InChI |
BMHAAUBGOJEXFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC=C |
SMILES canonique |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-bromophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386146.png)
![5-methyl-4-[(4-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386149.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386150.png)
![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386151.png)
![5-methyl-4-[(2-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386155.png)
![4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386156.png)
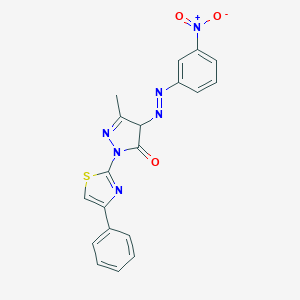
![3,4-dimethyl-2-(2-methylphenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B386158.png)
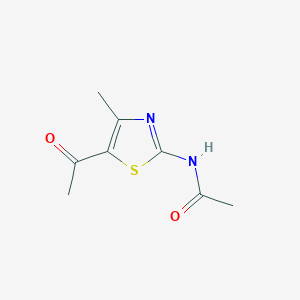
![Ethyl 2-{[(benzoylamino)carbothioyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B386163.png)
![4-propyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B386165.png)
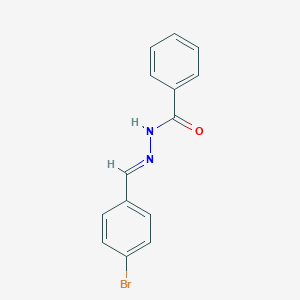
![10-Chloro-3,4,5,6-tetrafluorotricyclo[6.2.2.02,7]dodeca-2(7),3,5,11-tetraen-9-ol](/img/structure/B386169.png)
